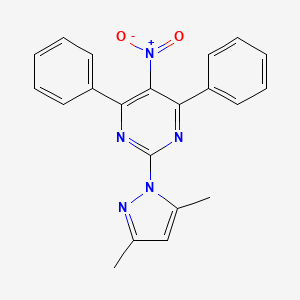

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine

Description

Historical Development of Pyrazolylpyrimidines in Medicinal Chemistry

The exploration of pyrazolylpyrimidines in medicinal chemistry traces its roots to the mid-20th century, when heterocyclic compounds began gaining prominence for their structural versatility and bioactivity. Pyrazolopyrimidines, characterized by fused pyrazole and pyrimidine rings, emerged as a privileged scaffold due to their ability to mimic purine bases, enabling interactions with enzymatic targets involved in nucleotide metabolism. Early work focused on their sedative and anxiolytic properties, exemplified by zaleplon, a pyrazolo[1,5-a]pyrimidine derivative approved in the 1990s as a nonbenzodiazepine hypnotic. This marked a paradigm shift, demonstrating that non-traditional heterocycles could achieve therapeutic effects comparable to benzodiazepines without structural similarity.

The 21st century saw expanded applications, with pyrazolylpyrimidines investigated as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. For instance, molecular modeling studies revealed that substitutions at the pyrimidine and pyrazole rings could fine-tune selectivity for cyclooxygenase (COX) isoforms, paving the way for anti-inflammatory drug development. Concurrently, the scaffold’s adaptability to hybridization—such as conjugation with pyrazoline or chalcone moieties—enabled multitarget engagement, addressing resistance mechanisms in pathogens like methicillin-resistant Staphylococcus aureus (MRSA). These advancements underscore the scaffold’s enduring relevance in drug discovery.

Significance of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine in Heterocyclic Chemistry

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine exemplifies the strategic functionalization of pyrazolylpyrimidines to optimize electronic, steric, and pharmacokinetic properties. The compound’s structure features:

- A 3,5-dimethylpyrazole moiety, which enhances lipophilicity and metabolic stability via steric shielding of the N-H bond.

- A 5-nitro group on the pyrimidine ring, introducing strong electron-withdrawing effects that polarize the ring system, potentially improving binding to nitroreductase-active targets.

- 4,6-Diphenyl substituents , which contribute to π-π stacking interactions in hydrophobic enzyme pockets, as observed in dihydrofolate reductase (DHFR) inhibition studies.

This substitution pattern aligns with structure-activity relationship (SAR) trends observed in antimicrobial and anticancer pyrazolylpyrimidines. For example, the nitro group’s role in redox cycling and DNA damage induction has been leveraged in nitrofuran hybrids, which exhibit potent activity against MRSA. Similarly, diaryl substituents at the pyrimidine 4- and 6-positions enhance planar rigidity, favoring intercalation into DNA or enzyme active sites.

Position within Nitrogen-Containing Fused Heterocycles Research

As a fused heterocycle, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine occupies a critical niche in the study of nitrogen-rich systems. Fused heterocycles like pyrazolo[1,5-a]pyrimidines exhibit superior bioactivity compared to monocyclic analogs due to increased conformational restraint and surface area for target engagement. The compound’s pyrazole-pyrimidine fusion creates a bicyclic system with three nitrogen atoms, enabling diverse hydrogen-bonding interactions—a feature exploited in kinase inhibitor design.

Comparative studies highlight the scaffold’s versatility. For instance, pyrazolopyrimidines substituted with aminopyrimidine moieties show enhanced DHFR inhibition (IC~50~ = 4.00 ± 0.18 μM) over non-fused analogs, attributed to improved fit within the tetrahydrofolate-binding pocket. Additionally, the nitro group’s presence aligns with trends in antitubercular and anticancer drug development, where nitroaromatics act as prodrugs activated by microbial or cellular reductases.

Current Research Landscape for Pyrazolylnitrodiphenylpyrimidines

Recent studies on pyrazolylnitrodiphenylpyrimidines emphasize their dual utility in antimicrobial and anti-inflammatory applications. Key developments include:

Antimicrobial Applications

- MRSA Targeting : Pyrazole-clubbed pyrimidines with nitro groups demonstrate potent activity against MRSA (MIC = 521 μM), outperforming levofloxacin in biofilm eradication assays. The nitro moiety enhances membrane permeability, as evidenced by scanning electron microscopy (SEM) showing cell wall disruption.

- Synergistic Effects : Nitrofuran-pyrazolopyrimidine hybrids exhibit synergy with vancomycin, reducing MIC values against MRSA by 8-fold.

Anti-Inflammatory Applications

- COX Inhibition : Pyrazolylpyrimidines with electron-withdrawing substituents show selective COX-2 inhibition (IC~50~ < 1 μM), driven by hydrophobic interactions with Val523 and Tyr355 residues.

Computational Insights

- Molecular Docking : Derivatives with 4,6-diphenyl groups exhibit binding energies of −13.6 kcal/mol against DHFR, surpassing trimethoprim (−10.6 kcal/mol). The nitro group forms hydrogen bonds with Asp27, critical for catalytic inhibition.

Table 1: Comparative Bioactivity of Pyrazolylpyrimidine Derivatives

*MIC in μg ml^−1^

Synthetic Methodologies

While the exact synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine is not detailed in available literature, analogous routes involve:

- Cyclocondensation : Reacting 3,5-dimethylpyrazole with chloropyrimidine intermediates under basic conditions.

- Nitration : Introducing the nitro group via mixed acid (H~2~SO~4~/HNO~3~) at low temperatures.

- Suzuki Coupling : Installing phenyl groups at the 4- and 6-positions using palladium catalysts.

Future Directions

Emerging research focuses on:

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2/c1-14-13-15(2)25(24-14)21-22-18(16-9-5-3-6-10-16)20(26(27)28)19(23-21)17-11-7-4-8-12-17/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYIISFCABNYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine typically involves the condensation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives listed in , particularly 4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- (Compound 2 in ). Below is a detailed comparison based on substituent effects and hypothetical properties:

Table 1: Structural and Functional Comparison

Key Observations:

Aromaticity vs. Flexibility : The rigid pyrimidine core in the target compound contrasts with the flexible piperidine ring in Compound 2, suggesting differences in binding kinetics to enzymatic pockets.

Solubility : The diphenyl and nitro groups may reduce aqueous solubility compared to the sulfonamide group in Compound 5, which is typically more polar.

Research Findings and Implications

- Crystallographic Analysis : The use of SHELX software (SHELXL/SHELXS) for structure determination highlights the compound’s well-defined geometry, critical for structure-activity relationship (SAR) studies .

- Synthetic Challenges : The steric bulk of diphenyl groups may complicate synthetic routes compared to smaller derivatives like Compound 2.

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine is a member of the pyrimidine family, notable for its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanism of action, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The chemical formula for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine is . Its structure features a pyrazole moiety linked to a nitro-substituted pyrimidine, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antitumor Activity : Several studies have shown that pyrazole derivatives possess cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have been tested for antibacterial and antifungal activities.

- Enzyme Inhibition : The ability to inhibit specific enzymes involved in disease processes has been a focus of research.

1. Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of various pyrazole derivatives found that compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine demonstrated potent activity against glioma cells. For instance, compound 5f exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, indicating strong antiproliferative effects. This was significantly lower than the reference drug 5-fluorouracil (IC50 = 8.34 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | C6 | 5.13 |

| 5-FU | C6 | 8.34 |

The mechanism by which these compounds exert their effects often involves apoptosis induction. Flow cytometry analysis showed that compound 5f led to significant cell cycle arrest at various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%), suggesting a targeted approach to disrupt cancer cell proliferation .

3. Enzyme Inhibition Studies

Inhibitory effects on cysteine proteases have been documented for pyrazole derivatives. For example, molecular docking studies indicated that certain modifications in the structure enhance binding affinity to target enzymes like cruzipain, which is critical for the lifecycle of Trypanosoma cruzi, the causative agent of Chagas disease . This suggests potential therapeutic applications in parasitic infections.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely related to their structural features:

- Nitro Group Positioning : The presence and position of nitro groups significantly influence the compound's reactivity and biological efficacy.

- Substituent Variations : Modifications on the phenyl rings attached to the pyrimidine core can enhance or diminish activity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a pyrimidine core (e.g., 4,6-diphenylpyrimidine) and introduce the nitro group at position 5 via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Step 2 : Couple the 3,5-dimethylpyrazole moiety to the pyrimidine ring using nucleophilic aromatic substitution (SNAr) with a base like K₂CO₃ in DMF at 80–100°C.

- Yield Optimization : Adjust solvent polarity (e.g., DMF vs. DMSO) and reaction time (typically 12–24 hrs) to balance steric hindrance from phenyl groups and electronic effects of the nitro substituent .

- Validation : Confirm intermediates via TLC and characterize final product using ¹H/¹³C NMR and HRMS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for phenyl groups), pyrazole protons (δ 2.1–2.5 ppm for methyl groups), and nitro group electronic effects .

- FTIR : Confirm nitro (1520–1350 cm⁻¹) and pyrazole C=N (1600–1500 cm⁻¹) stretches.

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions, especially relevant for catalytic or inhibitor applications .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model aggregation behavior .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : If studies report conflicting IC₅₀ values for kinase inhibition:

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration, pH, temperature) and validate using a reference inhibitor (e.g., staurosporine).

- Structural Variants : Test analogs (e.g., replacing nitro with amino groups) to isolate electronic vs. steric contributions.

- Data Triangulation : Cross-reference with crystallographic data (if available) to confirm binding modes .

Q. What are the challenges in studying the compound’s solubility and formulation for in vivo applications?

- Approach :

- Solubility Screening : Use a tiered solvent system (water, PEG-400, cyclodextrins) with UV-Vis quantification.

- Lipophilicity : Measure logP (octanol/water) to correlate with membrane permeability. A high logP (>3) may require prodrug strategies.

- Formulation Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.